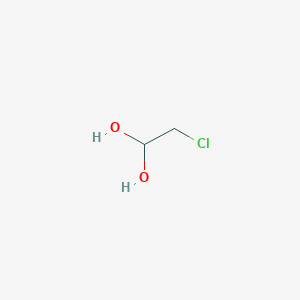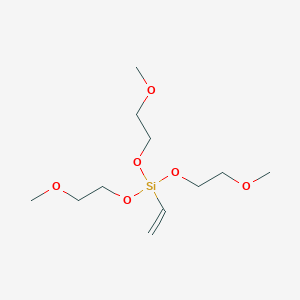
2-Chloroethane-1,1-diol
Übersicht
Beschreibung
Es wird in erster Linie wegen seines potenziellen Einsatzes bei der Behandlung von Erkrankungen des Immunsystems sowie Haut- und Muskel-Skelett-Erkrankungen, insbesondere allergischer Kontaktdermatitis, untersucht .
Herstellungsmethoden
Die Synthese von W-2719 beinhaltet die Reaktion von p-Chlorthiophenol mit Butanol unter spezifischen Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsmethoden für W-2719 umfassen die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren .
Chemische Reaktionsanalyse
W-2719 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: W-2719 kann zu p-Chlorphenylthioessigsäure (W-2683) oxidiert werden.
Reduktion: W-2719 kann zu p-Chlorphenylthiobuttersäure (W-2718) reduziert werden.
Substitution: W-2719 kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird.
Wissenschaftliche Forschungsanwendungen
Chemie: W-2719 wird als Reagenz in der organischen Synthese zur Herstellung anderer Verbindungen verwendet.
Medizin: W-2719 wird als potenzielle Behandlung für allergische Kontaktdermatitis aufgrund seiner antiallergischen Eigenschaften untersucht.
Industrie: W-2719 wird bei der Herstellung verschiedener Industriechemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von W-2719 beinhaltet die Hemmung der Histaminfreisetzung aus sensibilisierten Leukozyten, wodurch allergische Reaktionen reduziert werden. Es senkt auch den Tracheal-Glattmuskeltonus, was zur Linderung von Symptomen von Atemwegserkrankungen beitragen kann. Zu den molekularen Zielen und Signalwegen, die an diesen Wirkungen beteiligt sind, gehören die Hemmung intrazellulärer Atmungsweg-Dehydrogenasen und die Zerstörung reaktiver Sauerstoffspezies .
Vorbereitungsmethoden
The synthesis of W-2719 involves the reaction of p-chlorothiophenol with butanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods for W-2719 involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
W-2719 undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Chemistry: W-2719 is used as a reagent in organic synthesis for the preparation of other compounds.
Medicine: W-2719 is being explored as a potential treatment for allergic contact dermatitis due to its anti-allergic properties.
Industry: W-2719 is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of W-2719 involves the inhibition of histamine release from sensitized leukocytes, which helps reduce allergic reactions. It also decreases tracheal smooth muscle tonus, which can help alleviate symptoms of respiratory conditions. The molecular targets and pathways involved in these effects include the inhibition of intracellular respiratory chain dehydrogenases and the destruction of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
W-2719 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen chemischen Struktur und seines Wirkmechanismus einzigartig. Zu den ähnlichen Verbindungen gehören:
p-Chlorphenylthioessigsäure (W-2683): Diese Verbindung ist ein Haupt-Biotransformationsprodukt von W-2719 und teilt einige ähnliche Eigenschaften.
p-Chlorphenylthiobuttersäure (W-2718): Diese Verbindung ist ein Zwischenprodukt im Stoffwechsel von W-2719 und weist ähnliche chemische Eigenschaften auf.
W-2719 zeichnet sich durch seine hohe Sicherheit und Wirksamkeit in präklinischen Studien aus, was es zu einem vielversprechenden Kandidaten für weitere Entwicklung und Forschung macht .
Eigenschaften
IUPAC Name |
2-chloroethane-1,1-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO2/c3-1-2(4)5/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCPBNVAQSUDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166517 | |
| Record name | 1,1-Ethanediol, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15873-56-0 | |
| Record name | 1,1-Ethanediol, 2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15873-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Ethanediol, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Ethanediol, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethane-1,1-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















